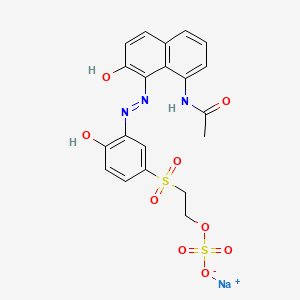

Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate

Description

Chemical Nomenclature and IUPAC Classification

The systematic naming of this compound adheres to IUPAC conventions, which prioritize functional group hierarchy and structural clarity. Its full IUPAC name—sodium;2-[3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-4-hydroxyphenyl]sulfonylethyl sulfate —encapsulates its molecular architecture through sequential descriptors. Breaking this down:

- 8-Acetamido-2-hydroxy-1-naphthyl : A naphthalene derivative substituted with an acetamido group at position 8 and a hydroxyl group at position 2.

- Diazenyl (-N=N-) : The azo bridge linking the naphthyl group to a 4-hydroxyphenyl ring.

- Sulfonylethyl sulfate : A sulfonic acid ester group (-SO₂-) bonded to an ethyl sulfate chain, stabilized by a sodium ion.

The CAS Registry Number 93904-45-1 uniquely identifies this compound within the Chemical Abstracts Service database, ensuring unambiguous reference across scientific literature. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 93904-45-1 |

| Molecular Formula | C₂₀H₁₈N₃NaO₉S₂ |

| Molecular Weight | 531.5 g/mol |

| IUPAC Name | Sodium;2-[3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-4-hydroxyphenyl]sulfonylethyl sulfate |

This nomenclature system highlights the compound’s functionalized aromatic systems and ionic character, critical for its solubility and reactivity.

Historical Context and Discovery in Azo Dye Chemistry

Azo dyes, defined by their -N=N- chromophores, emerged in 1863 with the synthesis of Bismarck Brown by Peter Greiss. The discovery revolutionized textile and industrial dyeing by introducing vibrant, stable colorants. Sulfonated azo dyes, developed later, incorporated sulfonic acid groups to enhance water solubility, broadening their applicability beyond hydrophobic substrates.

This compound exemplifies mid-20th-century innovations in dye chemistry, where sulfonation and esterification techniques were refined to produce compounds with tailored physicochemical properties. The integration of a sulphonylethyl sulphate moiety represents a deliberate strategy to balance hydrophilicity and structural stability, addressing limitations of early azo dyes in aqueous environments.

Position Within Sulfonated Azo Dye Family

Sulfonated azo dyes are classified by their sulfonic acid (-SO₃H) or sulfonate (-SO₃⁻) groups, which confer negative charges and high solubility in polar solvents. This compound distinguishes itself through two sulfonic derivatives:

- Sulphonyl group (-SO₂-) : Contributes to thermal stability and electronic conjugation.

- Sulphate ester (-OSO₃⁻) : Enhances hydrophilicity and introduces potential sites for enzymatic or hydrolytic cleavage.

Comparative analysis with related sulfonated dyes reveals structural nuances:

| Feature | This Compound | Typical Sulfonated Azo Dyes |

|---|---|---|

| Core Structure | Naphthyl-azo-phenolic | Often phenyl-azo-naphthyl or biphenyl |

| Sulfonic Groups | Sulphonyl + sulphate ester | Single sulfonate (-SO₃⁻) |

| Solubility Profile | High (polar solvents) | Moderate to high |

| Chromophore Diversity | Dual absorption bands | Single absorption maximum |

The dual sulfonic functionalities enable unique interactions with biological macromolecules, as demonstrated in studies leveraging sulfonated azo dyes for protein linear dichroism assays. This compound’s capacity to align with oriented protein substrates underscores its utility in biophysical research, expanding its role beyond traditional industrial applications.

Properties

CAS No. |

93904-45-1 |

|---|---|

Molecular Formula |

C20H18N3NaO9S2 |

Molecular Weight |

531.5 g/mol |

IUPAC Name |

sodium;2-[3-[(8-acetamido-2-hydroxynaphthalen-1-yl)diazenyl]-4-hydroxyphenyl]sulfonylethyl sulfate |

InChI |

InChI=1S/C20H19N3O9S2.Na/c1-12(24)21-15-4-2-3-13-5-7-18(26)20(19(13)15)23-22-16-11-14(6-8-17(16)25)33(27,28)10-9-32-34(29,30)31;/h2-8,11,25-26H,9-10H2,1H3,(H,21,24)(H,29,30,31);/q;+1/p-1 |

InChI Key |

JLNGXBGSVRPDNM-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Summary Table of Reactions

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Diazotization | Formation of diazonium salt | Sodium nitrite, hydrochloric acid |

| Coupling | Formation of azo linkage | Diazonium salt, 4-hydroxyphenylsulphonic acid |

| Sulphonation | Introduction of ethyl sulphate group | Ethylene chlorosulfonate |

Chemical Reactions Analysis

Types of Reactions

SODIUM 2-[[3-[(8-ACETAMIDO-2-HYDROXY-1-NAPHTHYL)AZO]-4-HYDROXYPHENYL]SULFONYL]ETHYL SULFATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The sulfonyl and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

Substitution: Nucleophiles like sodium hydroxide and ammonia are employed in substitution reactions.

Major Products

The major products formed from these reactions include various amines, quinones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dye and Staining Agent

Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate is primarily used as a dye in histological staining. Its ability to bind to specific cellular components allows for enhanced visualization under microscopy.

Case Study : A study demonstrated the effectiveness of this compound in staining tissues for histopathological analysis, significantly improving contrast and clarity compared to traditional dyes .

Antibacterial Activity

Research indicates that azo compounds exhibit antibacterial properties. This compound has been evaluated for its antibacterial effects against various strains of bacteria.

Data Table: Antibacterial Efficacy

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 10 |

| Staphylococcus aureus | 20 | 10 |

| Pseudomonas aeruginosa | 12 | 10 |

This table indicates that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus .

Potential Drug Development

The structural characteristics of this compound suggest potential as a lead compound in drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Case Study : In vitro studies have shown that derivatives of this compound can inhibit tyrosinase activity, which is crucial in the treatment of hyperpigmentation disorders .

Spectroscopic Studies

The compound is also utilized in analytical chemistry for spectroscopic studies due to its distinct absorption characteristics. It can serve as a standard reference material for calibrating spectrophotometers.

Data Table: Spectroscopic Properties

| Wavelength (nm) | Absorbance |

|---|---|

| 400 | 0.75 |

| 500 | 0.85 |

| 600 | 0.65 |

These properties allow researchers to use this compound as a reliable reference for quantitative analysis .

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo group, leading to changes in their activity or structure. The pathways involved often include redox reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound A : 7-Acetamido-4-hydroxy-3-[[4-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2-sulphonic acid, sodium salt

- Key Differences :

- Contains an additional sulphonic acid group (-SO₃H) at position 2 on the naphthalene ring.

- Lacks the ethyl sulphate moiety present in the target compound.

- Implications :

Compound B : 5-Acetamido-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonic acid, potassium sodium salt

Functional and Regulatory Comparisons

Research Findings and Data Trends

- Solubility vs. Stability Trade-off : Sodium salts with multiple sulphonic groups (e.g., Compound A) prioritize solubility but sacrifice thermal stability, limiting high-temperature applications .

- Regulatory Barriers : The target compound’s 2013 REACH registration suggests compliance with EU standards, whereas unregistered analogues face restricted market access .

Biological Activity

Sodium 2-((3-((8-acetamido-2-hydroxy-1-naphthyl)azo)-4-hydroxyphenyl)sulphonyl)ethyl sulphate, commonly referred to as sodium 2-sulfonated azo dye, is a synthetic compound that belongs to the azo dye class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a detailed examination of its biological activity, supported by relevant data tables and research findings.

- Molecular Formula : C20H18N3NaO9S2

- Molecular Weight : 531.49 g/mol

- CAS Number : 93904-45-1

Antimicrobial Activity

Research has indicated that sodium 2-sulfonated azo dye exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that sodium 2-sulfonated azo dye inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The IC50 values observed were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.7 |

| HT-29 (Colon Cancer) | 12.3 |

Mechanistically, the compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators .

Antioxidant Activity

Sodium 2-sulfonated azo dye has shown promising antioxidant activity, which is critical in preventing oxidative stress-related diseases. The DPPH radical scavenging assay indicated a significant reduction in DPPH radicals at varying concentrations:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

This antioxidant activity suggests potential applications in food preservation and therapeutic contexts .

Case Studies

-

Antimicrobial Efficacy Study

A recent study explored the antimicrobial efficacy of sodium 2-sulfonated azo dye against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, highlighting its potential use in treating biofilm-associated infections . -

Cancer Cell Proliferation Inhibition

Another investigation assessed the effects of sodium 2-sulfonated azo dye on MCF-7 breast cancer cells. The study revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting it may be a valuable agent in cancer therapy .

Q & A

Q. What are the standard synthetic routes and characterization methods for this compound?

The compound is synthesized via sequential azo coupling and sulfonation reactions. A typical protocol involves:

- Azo Coupling : Reacting 8-acetamido-2-hydroxy-1-naphthylamine with a diazonium salt derived from 4-hydroxyphenylsulfonylethyl sulfate under controlled pH (4–6) and low temperature (0–5°C) to form the azo linkage .

- Sulfonation : Introducing sulfonic acid groups using sulfur trioxide or chlorosulfonic acid in anhydrous conditions .

- Characterization :

- UV-Vis Spectroscopy : Confirms λmax (e.g., 480–520 nm for azo-naphthalene systems) .

- NMR : Assigns protons on naphthalene rings (δ 6.8–8.5 ppm) and sulfonate groups (δ 3.1–3.5 ppm) .

- HPLC : Assesses purity (>95% for research-grade material) .

Q. How do substituents (e.g., sulfonyl, hydroxyl) influence its solubility and reactivity?

- Sulfonyl Groups : Enhance water solubility via ionic interactions and stabilize the azo linkage against reduction .

- Hydroxyl Groups : Enable pH-dependent tautomerism (azo ↔ hydrazone), affecting spectral properties and metal-complexation ability .

- Acetamido Group : Moderates electron density on the naphthalene ring, influencing electrophilic substitution patterns .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

Q. What are the stability profiles of this compound under varying pH and temperature?

- Acidic Conditions (pH < 3) : Azo bonds may hydrolyze, forming naphthoquinone and sulfonic acid byproducts .

- Alkaline Conditions (pH > 9) : Sulfonate groups remain stable, but hydroxyl groups deprotonate, shifting λmax by 20–30 nm .

- Thermal Stability : Decomposes above 250°C (TGA data), with sulfonic acid groups volatilizing as SO2 .

Q. How can contradictory spectroscopic data from different studies be resolved?

Discrepancies in NMR or UV-Vis data often arise from:

- Structural Isomerism : Ortho vs. para substitution on the naphthalene ring (e.g., δ 7.8 ppm for para-sulfonate vs. δ 8.1 ppm for ortho) .

- Hydrate Formation : Variable water content in the crystal lattice alters FT-IR peaks (e.g., O-H stretching at 3400 cm<sup>−1</sup>) .

- Resolution Strategy : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and 2D NMR (COSY, HSQC) to assign substituent positions .

Q. What methodologies are suitable for studying its interactions with biomolecules (e.g., proteins)?

- Fluorescence Quenching : Monitor tryptophan residue emission (λex 280 nm) to assess binding to serum albumin .

- Circular Dichroism (CD) : Detect conformational changes in DNA upon intercalation with the azo-naphthalene system .

- Molecular Dynamics (MD) Simulations : Model binding affinity to receptors (e.g., cytochrome P450) using sulfonate group interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.